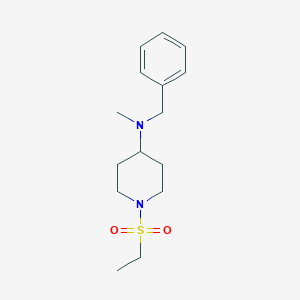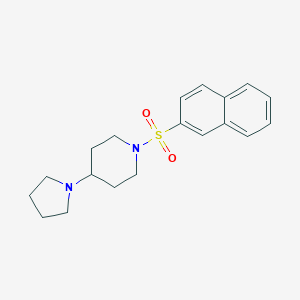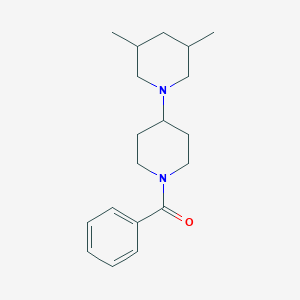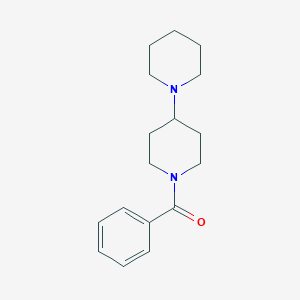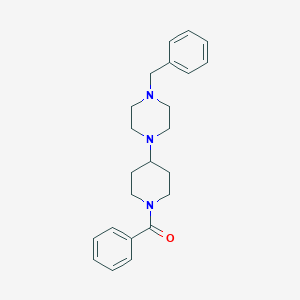![molecular formula C17H20N2O2 B247285 N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B247285.png)
N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring, a methylphenoxy group, and an acetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylphenol with 2-bromoethylamine to form 2-(4-methylphenoxy)ethylamine.
Acylation Reaction: The intermediate is then reacted with N-methylacetamide in the presence of a suitable base (e.g., sodium hydride) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the specific substitution reaction.
Major Products:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with substituted functional groups on the pyridine ring or phenoxy group.
科学研究应用
N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Study of its effects on biological systems, including its interaction with cellular receptors and pathways.
Materials Science: Exploration of its properties for use in the development of novel materials with specific functionalities.
作用机制
The mechanism of action of N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
- N-methyl-2-(4-chlorophenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide
- N-methyl-2-(4-methoxyphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide
- N-methyl-2-(4-fluorophenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide
Comparison: N-methyl-2-(4-methylphenoxy)-N-[2-(pyridin-2-yl)ethyl]acetamide is unique due to the presence of the methyl group on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, methoxy, fluoro), this compound may exhibit distinct properties in terms of binding affinity, selectivity, and overall efficacy in various applications.
属性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC 名称 |
N-methyl-2-(4-methylphenoxy)-N-(2-pyridin-2-ylethyl)acetamide |
InChI |
InChI=1S/C17H20N2O2/c1-14-6-8-16(9-7-14)21-13-17(20)19(2)12-10-15-5-3-4-11-18-15/h3-9,11H,10,12-13H2,1-2H3 |
InChI 键 |
RAKDXZONJQBIGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N(C)CCC2=CC=CC=N2 |
规范 SMILES |
CC1=CC=C(C=C1)OCC(=O)N(C)CCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(2-Furoyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247202.png)
methanone](/img/structure/B247204.png)
![N-(4-{[4-(1-pyrrolidinyl)-1-piperidinyl]sulfonyl}phenyl)acetamide](/img/structure/B247206.png)
![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B247208.png)
![N-[4-({4-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}sulfonyl)phenyl]acetamide](/img/structure/B247209.png)
![N~1~-(4-{[4-(4-BENZYLPIPERAZINO)PIPERIDINO]SULFONYL}PHENYL)ACETAMIDE](/img/structure/B247210.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247211.png)
![1'-[(4-Fluorophenyl)sulfonyl]-4-methyl-1,4'-bipiperidine](/img/structure/B247212.png)
![1-BENZYL-4-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}PIPERAZINE](/img/structure/B247214.png)
